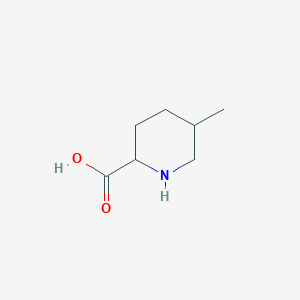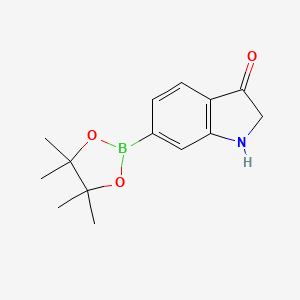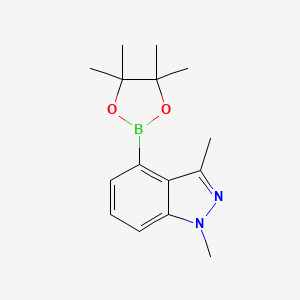
4,4'-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide
Overview
Description
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide is a chemical compound known for its unique structure and properties It consists of two 1-methylpyridin-1-ium units connected by an ethene-1,2-diyl bridge, with iodide ions as counterions
Mechanism of Action
Target of Action
Similar compounds, known as viologens, are often used in the synthesis of functional materials, particularly in the field of organic semiconductors .
Mode of Action
Viologens, to which this compound belongs, are known for their versatile structure that allows them to embed additional conjugated moieties . This makes them a convenient platform for various applications, including organic semiconductors and other energy-related uses .
Biochemical Pathways
Compounds of the viologen family are known to interact with various biochemical pathways due to their optoelectronic properties .
Result of Action
The compound is known for its optical properties, showing multiple absorption and emission bands . This suggests potential applications in various optoelectronic devices .
Action Environment
The synthesis of similar compounds often involves controlled environments, such as an argon atmosphere .
Preparation Methods
The synthesis of 4,4’-(ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide typically involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene to form the final product. The reaction conditions often include the use of dry solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodide ions are replaced by other anions or functional groups.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide can be compared with other similar compounds, such as:
4,4’-(Ethene-1,2-diyl)diphenol: This compound has a similar ethene-1,2-diyl bridge but different functional groups, leading to distinct chemical and biological properties.
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): The presence of methoxy groups in this compound results in different reactivity and applications.
4,4’-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol):
Properties
IUPAC Name |
1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2HI/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;;/h3-12H,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOXCFGWETZYGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80780954 | |
| Record name | 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80780954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22919-72-8 | |
| Record name | 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80780954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


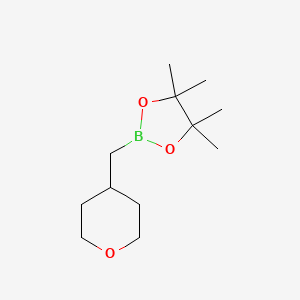

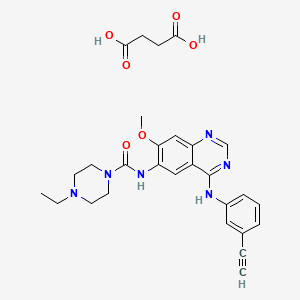
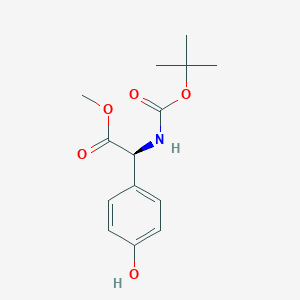

![Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B3326006.png)


![7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3326030.png)
